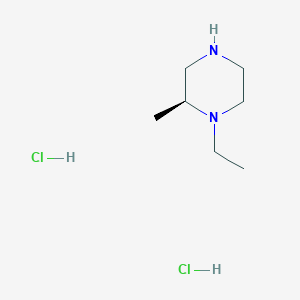

(S)-1-Ethyl-2-methylpiperazine dihydrochloride

CAS No.:

Cat. No.: VC13712573

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H18Cl2N2 |

|---|---|

| Molecular Weight | 201.13 g/mol |

| IUPAC Name | (2S)-1-ethyl-2-methylpiperazine;dihydrochloride |

| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |

| Standard InChI Key | SGYLPDZARCRHMW-KLXURFKVSA-N |

| Isomeric SMILES | CCN1CCNC[C@@H]1C.Cl.Cl |

| SMILES | CCN1CCNCC1C.Cl.Cl |

| Canonical SMILES | CCN1CCNCC1C.Cl.Cl |

Introduction

Chemical and Structural Properties

(S)-1-Ethyl-2-methylpiperazine dihydrochloride possesses the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol . The compound’s piperazine backbone features an ethyl group at the 1-position and a methyl group at the 2-position, with stereochemical specificity at the 2-position conferring unique biological activity. The dihydrochloride salt enhances solubility in polar solvents, making it advantageous for in vitro and in vivo studies.

Physicochemical Characteristics

Key physicochemical properties include:

The compound’s stereochemistry is critical for its biological interactions, as enantiomeric forms (e.g., the R-configuration) exhibit distinct pharmacological profiles .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-1-Ethyl-2-methylpiperazine dihydrochloride typically involves alkylation of 2-methylpiperazine with ethyl halides under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) serves as the base, facilitating nucleophilic substitution at the piperazine nitrogen. A representative protocol includes:

-

Alkylation: 2-Methylpiperazine reacts with ethyl bromide in tetrahydrofuran (THF) at 60°C for 12 hours.

-

Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt.

-

Purification: Recrystallization from ethanol/water yields high-purity product.

Optimization Challenges

Achieving enantiomeric purity requires chiral resolution techniques, such as chromatography using chiral stationary phases or enzymatic methods. Industrial-scale production faces challenges in minimizing racemization during salt formation, necessitating strict control of pH and temperature.

Biological Activities and Mechanisms

Neurotransmitter System Interactions

(S)-1-Ethyl-2-methylpiperazine dihydrochloride modulates dopamine and serotonin receptors, with preliminary studies suggesting affinity for D₂-like dopamine receptors (Ki ≈ 120 nM). This interaction underpins its potential anxiolytic and antidepressant effects in rodent models.

| Handling Requirement | Protocol | Source Citation |

|---|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |

| Ventilation | Use in fume hood | |

| First Aid | Rinse eyes/skin with water |

Analytical Characterization

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) exhibits peaks at δ 3.45 (m, 2H, piperazine CH₂), 2.95 (s, 3H, N-CH₃), and 1.35 (t, 3H, CH₂CH₃).

-

Mass Spectrometry (MS): ESI-MS m/z 165.1 [M-2Cl]⁺ confirms molecular ion.

-

Infrared Spectroscopy (IR): N-H stretch at 3250 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹.

Comparative Analysis with Related Piperazine Derivatives

The (S)-enantiomer demonstrates superior receptor selectivity compared to its R-counterpart, underscoring the importance of stereochemistry in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume